![molecular formula C12H12ClNO B1347666 2-Chloro-6,7-dimethylquinoline-3-methanol CAS No. 333408-44-9](/img/structure/B1347666.png)
2-Chloro-6,7-dimethylquinoline-3-methanol
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Overview
Description
“2-Chloro-6,7-dimethylquinoline-3-methanol” is a chemical compound with the empirical formula C12H12ClNO . It is a halogenated heterocycle . The molecular weight of this compound is 221.68 .
Molecular Structure Analysis
The SMILES string representation of this compound is Cc1cc2cc(CO)c(Cl)nc2cc1C
. The InChI representation is 1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
.
Scientific Research Applications
Catalytic Asymmetric Reactions
Chiral Pt(II)/Pd(II) pincer complexes, utilizing ligands derived from quinoline structures similar to 2-Chloro-6,7-dimethylquinoline-3-methanol, have shown promising applications in catalytic asymmetric reactions. These complexes have been applied to catalytic asymmetric aldol and silylcyanation reactions, demonstrating the importance of these structures in the synthesis of chiral molecules (Yoon et al., 2006).
Organic Synthesis and Reaction Mechanisms
The reactivity of tertiary 2-chloroquinolines with cyanide ions has been explored, revealing the influence of substituents on reaction yields and pathways. These studies have helped to understand the chemical behavior of chloroquinolines in organic synthesis, including the formation of cyanoquinoline diones and their subsequent reactions (Klásek et al., 2021).
Charge Density Analysis
Research on 2-chloroquinoline compounds, including those structurally related to 2-Chloro-6,7-dimethylquinoline-3-methanol, has provided insights into Cl···Cl intermolecular interactions. Experimental and theoretical charge density analyses have been conducted to understand these interactions' nature, offering valuable information for designing materials and understanding molecular interactions (Hathwar & Guru Row, 2010).
Photophysical and Photochemical Properties
Studies on the photophysical and photochemical properties of quinoline derivatives have led to insights into their behavior under light irradiation. These findings are crucial for applications in photochemistry and the development of photoreactive materials (Sakurai et al., 2003).
Material Science and Molecular Interactions
Research on the synthesis and characterization of quinoline derivatives has advanced understanding of molecular interactions, such as hydrogen bonding and halogen bonding, in solid states. This knowledge is instrumental in the design and development of new materials with specific properties (Shibahara et al., 2010).
Safety and Hazards
The compound has been classified as having acute toxicity (oral) and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2-chloro-6,7-dimethylquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRDDVYXFKXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357712 |
Source
|
Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethylquinoline-3-methanol | |
CAS RN |
333408-44-9 |
Source
|
Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 333408-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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